2-(2-Amino-5-iodophenyl)propan-2-ol
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Overview
Description
2-(2-Amino-5-iodophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-iodophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-iodoaniline.
Nitration: The starting material undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the appropriate position on the phenyl ring. This can be achieved through various methods, including the use of a Grignard reagent followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group to an amino group.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-iodophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of 2-(2-Amino-5-iodophenyl)propan-2-one.
Reduction: Formation of 2-(2-Amino-5-alkylphenyl)propan-2-ol.
Substitution: Formation of 2-(2-Amino-5-substituted phenyl)propan-2-ol.
Scientific Research Applications
2-(2-Amino-5-iodophenyl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of iodine-containing compounds with biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-iodophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-iodophenyl)propan-2-ol: Similar structure but with the iodine atom at a different position.
2-(2-Amino-5-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of iodine.
2-(2-Amino-5-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
2-(2-Amino-5-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for halogen bonding, which can be advantageous in medicinal chemistry and biological studies.
Properties
IUPAC Name |
2-(2-amino-5-iodophenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZYRQZSCYBIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)I)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514177 |
Source
|
Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305799-73-9 |
Source
|
Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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